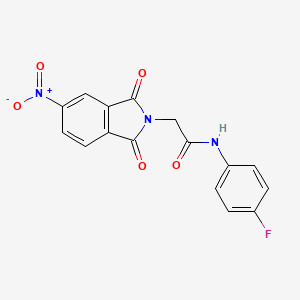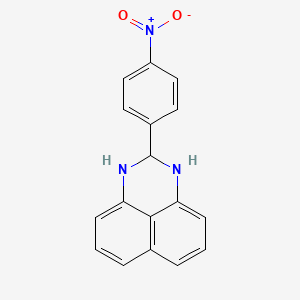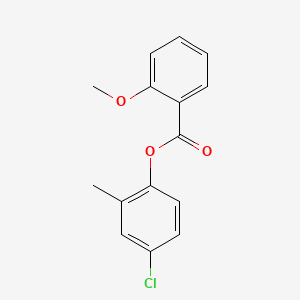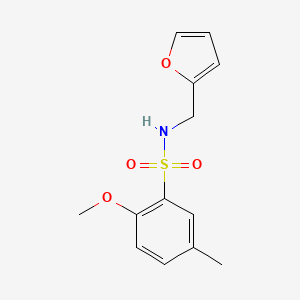![molecular formula C20H17BrN2O2S B5613392 N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5613392.png)
N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of PARP inhibitors, which target the poly(ADP-ribose) polymerase (PARP) enzymes that play a crucial role in DNA repair.
作用機序
N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, cancer cells become more sensitive to DNA-damaging agents, as they are unable to repair the damage efficiently. This leads to increased DNA damage and ultimately, cell death. This compound has also been shown to induce apoptosis in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of DNA damage in cancer cells, as well as induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as sensitize them to chemotherapy. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide in lab experiments is its ability to sensitize cancer cells to chemotherapy, which allows for lower doses of chemotherapy to be used. This can reduce the toxicity of chemotherapy and improve patient outcomes. However, one of the limitations of this compound is its variable efficacy in different types of cancer and different patient populations. This makes it difficult to predict which patients will benefit from this compound and which will not.
将来の方向性
There are several future directions for research on N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide. One area of focus is the development of more potent and selective PARP inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients will benefit from PARP inhibitors, which can help to personalize cancer therapy. Finally, there is ongoing research on the combination of PARP inhibitors with other immunotherapeutic agents, which may have synergistic effects in the treatment of cancer.
合成法
The synthesis of N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide involves several steps, starting from the reaction between 4-bromobenzenesulfonyl chloride and 3-methylbenzenecarboxylic acid to form the intermediate 4-bromobenzenesulfonamide-3-methylbenzoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the corresponding imidate, which is finally treated with ammonium hydroxide to obtain this compound. The yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide has been extensively studied for its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. It has shown promising results in preclinical studies, where it has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and doxorubicin. This compound has also been studied in clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer. However, the results of these trials have been mixed, with some showing significant improvement in patient outcomes and others showing no significant benefit.
特性
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-15-6-5-9-18(14-15)22-20(16-7-3-2-4-8-16)23-26(24,25)19-12-10-17(21)11-13-19/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJSEEHHVGJZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613314.png)
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5613320.png)
![2,6-bis[(2-pyridinylthio)methyl]pyridine](/img/structure/B5613322.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B5613335.png)
![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5613344.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5613360.png)

![N-allyl-3-({[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5613383.png)
![3-(1-methylbutyl)-8-(1H-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5613391.png)
![ethyl 5-methyl-4-oxo-3-[(3-pyridinylmethylene)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5613394.png)

![(1S*,5R*)-3-{[4-(dimethylamino)phenyl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613405.png)

